2-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole
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Overview
Description
2-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole is a heterocyclic compound that features a benzimidazole core structure Benzimidazole derivatives are known for their broad spectrum of biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit diverse pharmacological activities . They are known to interact with various enzymes and receptors in the body, contributing to their broad spectrum of biological activities .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, resulting in the observed pharmacological effects .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . These can include pathways involved in cell division, protein synthesis, and signal transduction, among others .
Pharmacokinetics
Benzimidazole derivatives are generally well absorbed and widely distributed in the body . They are metabolized by various enzymes in the liver and excreted primarily in the urine . These properties can significantly impact the bioavailability of the compound .
Result of Action
Benzimidazole derivatives are known to exert a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action . These can include inhibition of enzyme activity, disruption of cell division, and modulation of signal transduction pathways, among others .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific characteristics of the target cells or tissues . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole typically involves the reaction of 2-methyl-1H-benzo[d]imidazole with 3-chlorobenzyl chloride in the presence of a strong base such as potassium hydroxide. The reaction is conducted at elevated temperatures, usually around 80°C, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the 3-chlorobenzylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1H-benzo[d]imidazole
- 3-chlorobenzyl chloride
- 2-mercaptobenzimidazole
Uniqueness
2-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole is unique due to the presence of both the benzimidazole core and the 3-chlorobenzylthio group. This combination enhances its chemical reactivity and potential biological activities compared to similar compounds .
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanylmethyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S/c16-12-5-3-4-11(8-12)9-19-10-15-17-13-6-1-2-7-14(13)18-15/h1-8H,9-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSNUETVIRAZOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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